molecular formula C7H7NO3 B12358973 4-methyl-2-oxo-3H-pyridine-3-carboxylic acid

4-methyl-2-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12358973
M. Wt: 153.14 g/mol
InChI Key: VYQFMGBCTFHTSL-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as a useful method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The oxidative cyclization of β-enaminones is particularly favored in industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohols.

    Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which 4-methyl-2-oxo-3H-pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-2-oxo-3H-pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-methyl-2-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

VYQFMGBCTFHTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC(=O)C1C(=O)O

Origin of Product

United States

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